(R)-TCO-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

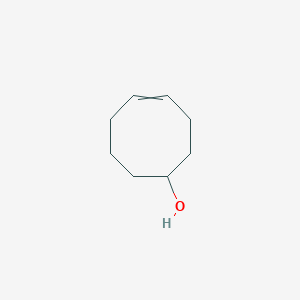

IUPAC Name |

cyclooct-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDHOTYYDHPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347200 | |

| Record name | Cyclooct-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85081-69-2 | |

| Record name | Cyclooct-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85081-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-TCO-OH: A Technical Guide to a Key Player in Bioorthogonal Chemistry

(R)-TCO-OH, or (R)-trans-cyclooct-4-enol, stands as a pivotal tool for researchers, scientists, and drug development professionals engaged in the cutting edge of chemical biology and targeted therapeutics. Its unique combination of a strained trans-cyclooctene (B1233481) (TCO) core and a versatile hydroxyl handle makes it an exceptional reagent for bioorthogonal chemistry. This technical guide provides an in-depth exploration of the chemical structure, properties, and applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in the laboratory.

Chemical Structure and Properties

This compound is a chiral molecule characterized by a highly strained eight-membered ring containing a trans double bond. This high ring strain is the driving force behind its remarkable reactivity in bioorthogonal reactions. The hydroxyl group provides a convenient point for further functionalization, allowing for its incorporation into a wide array of molecules, including PROTACs, peptides, proteins, and imaging agents.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | N/A |

| Molecular Weight | 126.20 g/mol | N/A |

| CAS Number | 39637-78-0 | N/A |

| Appearance | Liquid | [1] |

| Purity | >95% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [1] |

Reactivity and Kinetics

The hallmark of TCO derivatives is their exceptionally fast reaction with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is notable for its high speed and specificity, proceeding readily under physiological conditions without the need for a catalyst.

| Reaction Parameters | Value | Conditions | Reference |

| Second-order rate constant (k₂) with 3,6-dipyridyl-s-tetrazine | ~2,000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [2] |

| Second-order rate constant (k₂) of TCO-conjugated CC49 antibody with an indium-labeled tetrazine | (13 ± 0.08) x 10³ M⁻¹s⁻¹ | PBS, 37°C | [3] |

Note: The reactivity of TCO derivatives can be influenced by substituents on both the TCO and the tetrazine partner.

Stability

A critical consideration for the use of TCO derivatives is their stability, as the strained trans-isomer can relax to the less reactive cis-isomer. This isomerization can be promoted by factors such as exposure to thiols. However, TCO-OH exhibits good stability, making it suitable for in vivo applications where prolonged residence times are necessary.

| Condition | Observation | Reference |

| In vivo (TCO-conjugated CC49 antibody) | 75% of the TCO remained reactive after 24 hours. | [3] |

| Storage | No degradation or isomerization observed for up to six months when stored at -20°C. | [3] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be challenging. The most common approach involves the photoisomerization of the corresponding cis-cyclooctenol. Diastereoselective synthetic routes are also being developed to improve access to specific stereoisomers.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Photoisomerization of cis-cyclooct-4-enol

This is a representative protocol and may require optimization.

-

Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve cis-cyclooct-4-enol and a singlet sensitizer (e.g., methyl benzoate) in a suitable solvent such as cyclohexane.

-

Photolysis: Irradiate the solution with a low-pressure mercury lamp (emitting at 254 nm) at a controlled temperature (e.g., 20°C). A flow photochemistry setup is often employed to improve efficiency and yield.

-

Extraction and Purification: The resulting trans-cyclooct-4-enol can be selectively extracted from the organic phase into an aqueous phase containing silver nitrate, with which it forms a complex. After separation of the phases, the trans-isomer can be recovered.

-

Chiral Separation: The racemic mixture of trans-cyclooct-4-enol is then subjected to chiral separation. This can be achieved using chiral high-performance liquid chromatography (HPLC) or through enzymatic resolution methods to isolate the (R)-enantiomer.

Applications in Bioconjugation

The rapid and specific reaction of this compound with tetrazines makes it a powerful tool for bioconjugation. This includes the labeling of proteins, peptides, and other biomolecules for imaging, diagnostics, and therapeutic applications.

TCO-Tetrazine Ligation Workflow

Caption: Workflow for bioconjugation using TCO-tetrazine ligation.

Experimental Protocol: Protein Labeling with this compound

This protocol describes a two-step labeling strategy where the protein is first functionalized with a tetrazine and then reacted with a TCO-modified probe. Alternatively, the protein can be modified with TCO and reacted with a tetrazine-probe.

Step 1: Functionalization of Protein with Tetrazine

-

Protein Preparation: Dissolve or buffer exchange the protein of interest into an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a tetrazine-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the tetrazine-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.

-

Purification: Remove excess, unreacted tetrazine-NHS ester using a desalting column or dialysis.

Step 2: TCO-Tetrazine Ligation

-

Reagent Preparation: Prepare the TCO-functionalized molecule (e.g., a fluorescent probe with a TCO group) in a compatible buffer.

-

Ligation Reaction: Mix the tetrazine-labeled protein with the TCO-functionalized molecule. A slight molar excess (1.1 to 2-fold) of the TCO reagent is often recommended.

-

Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The reaction time will depend on the specific reactants and their concentrations.

-

Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove any unreacted TCO-functionalized molecule.

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light if a fluorescent probe was used.

Conclusion

This compound is a highly valuable and versatile reagent in the field of bioorthogonal chemistry. Its rapid and specific reactivity with tetrazines, coupled with its relative stability and a functional handle for derivatization, has positioned it as a key component in the development of sophisticated bioconjugates for a wide range of applications in research and medicine. The information and protocols provided in this guide are intended to serve as a comprehensive resource for scientists looking to harness the power of this compound in their work.

References

- 1. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]

- 2. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties* - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of (R)-TCO-OH

This compound, formally known as ((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)methanol or (R)-trans-cyclooct-4-enol, is a pivotal bifunctional linker in the field of chemical biology and drug development.[1][2] Its strained trans-cyclooctene (B1233481) ring enables rapid and specific bioorthogonal ligation with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction, while the hydroxyl group provides a convenient handle for further chemical modifications.[3][4] This guide provides a comprehensive overview of the synthesis and purification methods for obtaining the enantiomerically pure this compound, crucial for applications in Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugation strategies.[1][5]

Synthesis of this compound

The synthesis of TCO-OH presents a significant challenge due to the inherent strain of the trans-cyclooctene ring and the formation of diastereomers (axial and equatorial) and enantiomers ((R) and (S)). Two primary synthetic strategies are prevalent: non-selective photoisomerization followed by resolution, and a more recent diastereoselective approach. To obtain the enantiomerically pure this compound, a kinetic resolution step, often employing enzymatic catalysts, is a highly effective method.

Diastereoselective Synthesis of Racemic Axial-TCO-OH

A modern and efficient approach to synthesizing the more reactive axial isomer of TCO-OH involves a diastereoselective nucleophilic addition to trans-cyclooct-4-enone.[6] This method circumvents the difficult separation of diastereomers often encountered in photoisomerization routes.

The overall synthetic workflow is depicted below:

Experimental Protocol: Diastereoselective Synthesis of Racemic axial-TCO-OH

-

Synthesis of cis-Cyclooct-4-enone: 1,5-Cyclooctadiene is subjected to a Wacker oxidation to yield cis-cyclooct-4-enone.[6]

-

Photoisomerization to trans-Cyclooct-4-enone: The cis-enone is then photoisomerized to the trans-isomer. This is typically achieved using a flow photoreactor with UV irradiation (e.g., 254 nm) in the presence of a sensitizer (B1316253) like methyl benzoate.[6][7]

-

Diastereoselective Reduction: trans-Cyclooct-4-enone is reduced with a hydride reagent. The use of sodium borohydride (B1222165) (NaBH₄) has been shown to exclusively yield the axial diastereomer, racemic axial-TCO-OH, in high yield (e.g., 90%).[6]

Enzymatic Kinetic Resolution of Racemic TCO-OH

To obtain the desired (R)-enantiomer, a kinetic resolution of the racemic TCO-OH can be performed. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are highly effective for the enantioselective acylation of secondary alcohols.[3][8] In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

The enzymatic kinetic resolution workflow is as follows:

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Racemic TCO-OH is dissolved in a suitable organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether).

-

Enzyme and Acyl Donor Addition: Immobilized Candida antarctica lipase B (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) are added to the solution.

-

Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC) until approximately 50% conversion is reached. At this point, the concentration of the desired this compound and the acylated (S)-TCO-OH are roughly equal.

-

Workup and Separation: The enzyme is removed by filtration. The resulting mixture of this compound and the acylated (S)-enantiomer can then be separated by standard column chromatography.

-

Hydrolysis (Optional): If the (S)-enantiomer is also desired, the acylated product can be hydrolyzed back to (S)-TCO-OH.

Table 1: Comparison of Synthesis and Resolution Methods

| Method | Key Reagents/Conditions | Product(s) | Yield | Purity/Selectivity | Advantages | Disadvantages |

| Photoisomerization of cis-Cyclooct-4-enol | cis-cyclooct-4-enol, UV light (254 nm), sensitizer (e.g., methyl benzoate), AgNO₃-silica | Mixture of axial and equatorial TCO-OH diastereomers | Varies | Low diastereoselectivity (equatorial:axial ratio ~2.2:1)[9] | Well-established method. | Difficult separation of diastereomers; low yield of the more reactive axial isomer.[9] |

| Diastereoselective Synthesis | trans-Cyclooct-4-enone, NaBH₄ | Racemic axial-TCO-OH | High (e.g., 90%)[6] | High diastereoselectivity for the axial isomer.[6] | High yield and selectivity for the desired diastereomer. | Requires synthesis of the trans-enone precursor. |

| Enzymatic Kinetic Resolution | Racemic TCO-OH, Candida antarctica lipase B (CALB), acyl donor | This compound and acylated (S)-TCO-OH | ~50% for each enantiomer | High enantiomeric excess (>95%) is achievable.[3] | High enantioselectivity; mild reaction conditions. | Limited to a theoretical maximum yield of 50% for the desired enantiomer. |

Purification of this compound

The purification of this compound involves two key stages: the separation of the desired enantiomer from the reaction mixture (in the case of kinetic resolution) and the analytical and/or preparative separation of the enantiomers to determine enantiomeric excess (ee) and obtain highly pure material.

Chromatographic Separation Post-Kinetic Resolution

After enzymatic kinetic resolution, the unreacted this compound can be readily separated from the more nonpolar acylated (S)-TCO-OH using standard silica (B1680970) gel column chromatography.

Chiral Chromatography for Enantiomeric Purity Assessment and Preparative Separation

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with carbamates of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used for this purpose.[10][11]

The general workflow for chiral separation is as follows:

References

- 1. dc.engconfintl.org [dc.engconfintl.org]

- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hplc.eu [hplc.eu]

- 5. uma.es [uma.es]

- 6. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pp.bme.hu [pp.bme.hu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trans-Cyclooctenes as Chiral Ligands - ChemistryViews [chemistryviews.org]

- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of (R)-TCO-OH in Click Chemistry

Abstract

trans-Cyclooctenes (TCOs) are highly strained alkenes that have become indispensable tools in the field of bioorthogonal chemistry. Among its derivatives, (R)-trans-cyclooct-4-enol, or this compound, offers a versatile handle for conjugation while retaining the exceptional reactivity of the TCO core. This technical guide provides an in-depth exploration of the primary mechanism of action for this compound in click chemistry—the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines. It also examines an alternative, less common mechanism, the Strain-Promoted Azide-Alkene Cycloaddition (SPAAC), which has been uniquely exploited for "click-to-release" applications. This document furnishes quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in research and drug development.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The principal and most powerful application of this compound in click chemistry is its reaction with 1,2,4,5-tetrazine (B1199680) (Tz) derivatives. This reaction is not a traditional azide-alkyne cycloaddition but a [4+2] cycloaddition known as the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1][2] The IEDDA reaction between TCO and tetrazine is recognized as the fastest bioorthogonal reaction discovered to date, with rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][4]

The reaction's incredible speed is driven by two main factors:

-

Ring Strain: The trans-double bond within the eight-membered ring of TCO-OH is highly distorted from its ideal planar geometry, resulting in significant ring strain (approximately 17.9 kcal/mol).[5] This strain is released upon cycloaddition, providing a large thermodynamic driving force.

-

Favorable Orbital Overlap: In the IEDDA mechanism, the electronic demand is reversed compared to a standard Diels-Alder reaction. The electron-rich alkene of TCO-OH (dienophile) reacts rapidly with the electron-poor tetrazine (diene).[1][6]

The reaction proceeds via a concerted [4+2] cycloaddition to form a highly unstable tricyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product, which quickly aromatizes to a pyridazine.[7][8] The release of N₂ makes the reaction irreversible and provides a clear endpoint.[8]

Alternative Mechanism: Strain-Promoted Azide-Alkene Cycloaddition (SPAAC)

While the IEDDA reaction is its primary application, this compound can also react with organic azides via a Strain-Promoted 1,3-Dipolar Cycloaddition, a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, this reaction is significantly slower than the TCO-tetrazine ligation.[9]

The cycloaddition of TCO-OH with an azide (B81097) forms an unstable triazoline intermediate. In aqueous environments, this intermediate readily hydrolyzes, leading to the cleavage of the adduct and release of the original amine from the azide precursor.[10] This apparent instability has been ingeniously repurposed for "click-to-release" strategies, where the TCO moiety acts as a trigger to activate an azide-caged prodrug.[10] Upon introduction of TCO-OH, the cycloaddition proceeds, followed by hydrolysis, releasing the active therapeutic agent.

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. precisepeg.com [precisepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 7. Synthetic methodology towards allylic trans -cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03216F [pubs.rsc.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorthogonal prodrug activation driven by a strain-promoted 1,3-dipolar cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

The (R)-TCO-OH Handle: A Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a premier bioorthogonal ligation tool, celebrated for its exceptionally fast kinetics, high specificity, and ability to proceed under physiological conditions without the need for cytotoxic catalysts.[1][2] At the heart of this powerful chemistry is the reaction between an electron-deficient diene, typically a 1,2,4,5-tetrazine (B1199680) (Tz), and a strained, electron-rich dienophile. Among the most effective and widely used dienophiles is the trans-cyclooctene (B1233481) (TCO) scaffold.[1][3]

This technical guide focuses specifically on (R)-trans-cyclooct-4-enol, commonly referred to as (R)-TCO-OH. This derivative features a hydroxyl group that provides a convenient point for further functionalization, allowing its conjugation to a wide array of biomolecules.[4] The stereochemistry of the hydroxyl group is critical, as the axial isomer exhibits significantly higher reactivity than its equatorial counterpart.[4][5] This guide will provide an in-depth overview of the iEDDA reaction involving this compound, including its mechanism, kinetics, experimental protocols for bioconjugation, and applications in biological research and drug development.

Core Principles of the TCO-Tetrazine iEDDA Reaction

The remarkable speed of the iEDDA reaction between TCO and tetrazine is governed by frontier molecular orbital (FMO) theory. The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine.[1] The inherent ring strain of the trans-cyclooctene double bond raises the energy of its HOMO, narrowing the HOMO-LUMO gap and dramatically accelerating the cycloaddition.[6]

The reaction proceeds through a [4+2] cycloaddition to form an unstable dihydropyridazine (B8628806) intermediate, which rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), irreversibly forming a stable pyridazine (B1198779) product.[3] This rapid, irreversible, and bio-inert process makes it an ideal tool for covalently linking molecules in complex biological milieu.[2]

dot

Caption: General mechanism of the iEDDA reaction.

Quantitative Analysis of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The iEDDA ligation between TCO and tetrazines boasts some of the fastest k₂ values reported, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4] This high reactivity allows for efficient labeling at low, micromolar concentrations typically used in biological experiments.

The reactivity is highly dependent on the specific structures of both the TCO derivative and the tetrazine.

-

TCO Stereochemistry: The axial isomer of TCO-OH is approximately four times more reactive than the equatorial isomer due to greater ring strain.[6]

-

Tetrazine Substituents: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, increasing the reaction rate. For instance, 3,6-di-(2-pyridyl)-s-tetrazine is significantly more reactive than 3,6-diphenyl-s-tetrazine.[7] Conversely, electron-donating groups slow the reaction.[8] Asymmetrically substituted and hydrogen-substituted tetrazines can offer a balance of high reactivity and stability.[9]

The following table summarizes key kinetic data for the reaction of TCO derivatives with various tetrazines, providing a comparative basis for selecting reagents for specific applications.

| Dienophile | Diene (Tetrazine) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent / Conditions |

| TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~33,000 | PBS |

| TCO (unspecified) | 3,6-di-(2-pyridyl)-s-tetrazine | 118 (with BCN) - 22,000 | PBS, 37°C |

| TCO (unspecified) | 3-H-6-phenyl-tetrazine | 30,000 | PBS, 37°C |

| TCO (unspecified) | 3-methyl-6-phenyl-tetrazine | 2,100 | PBS, 37°C |

| TCO (unspecified) | 3,6-diphenyl-tetrazine | 3.6 (with BCN) - 2,000 | PBS / MeOH, 37°C |

| TCO-antibody conjugate | [¹¹¹In]In-labeled-tetrazine | 13,090 | PBS, 37°C |

| sTCO (strained) | 3,6-di-(2-pyridyl)-s-tetrazine | 3,300,000 | Water |

Note: Data is compiled from multiple sources and conditions may vary. BCN (bicyclononyne) data is included for relative comparison where direct TCO data was unavailable. Rate constants can vary significantly based on the specific linker and conjugation partner.[7][8][9][10]

Applications in Research and Drug Development

The speed and specificity of the iEDDA reaction with TCO derivatives have made it an invaluable tool in various fields.

-

Bioconjugation and Imaging: TCO handles can be installed onto proteins, peptides, nucleic acids, or other biomolecules.[3] Subsequent reaction with a tetrazine-linked fluorophore allows for precise labeling and visualization in complex environments, including live cells and whole organisms.[11][12] This has been particularly powerful for pretargeted nuclear imaging, where a TCO-labeled antibody is administered first, allowed to accumulate at a target site, and then detected with a radiolabeled tetrazine.[2]

-

Drug Delivery and ADCs: The stability of the resulting linkage is ideal for constructing antibody-drug conjugates (ADCs). Furthermore, the reaction can be engineered for "click-to-release" applications, where the iEDDA reaction triggers the cleavage of a payload from the TCO scaffold, enabling targeted drug activation at a specific site.[13]

-

Probing Biological Pathways: By labeling specific cellular components, the iEDDA reaction can be used to track and understand dynamic biological processes. A key application is in studying cell surface receptor signaling, such as the internalization of G-protein coupled receptors (GPCRs) upon agonist binding.[14]

dot

Caption: Probing GPCR internalization via iEDDA.

Experimental Protocols

This section provides detailed methodologies for the labeling of proteins with this compound derivatives. The most common strategy involves converting the hydroxyl group of TCO-OH into a reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine (B10760008) residues) on proteins.

Protocol 1: Protein Modification with TCO-NHS Ester

This protocol details the covalent attachment of a TCO moiety to a target protein.

Materials:

-

Target protein (1-5 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette (e.g., 7K MWCO)

Procedure:

-

Buffer Exchange: Prepare the protein in the amine-free buffer at a concentration of 1-5 mg/mL. If the stock protein buffer contains primary amines (like Tris or glycine), it must be exchanged into the reaction buffer using a desalting column or dialysis.

-

Prepare TCO-NHS Stock: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 60-90 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted TCO-NHS ester by passing the reaction mixture through a desalting spin column or by dialysis against the reaction buffer. The resulting TCO-modified protein is now ready for the iEDDA reaction.

dot

Caption: Workflow for protein modification with TCO-NHS ester.

Protocol 2: iEDDA Ligation with a Tetrazine Probe

This protocol describes the reaction between the TCO-modified protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

TCO-modified protein (from Protocol 1)

-

Tetrazine-labeled probe (e.g., Tz-Fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Add the tetrazine probe to the TCO-modified protein. A slight molar excess (1.1 to 2-fold) of the tetrazine probe is often recommended to ensure complete labeling of the TCO sites.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the characteristic tetrazine absorbance around 520-540 nm, if applicable.

-

Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.

Conclusion

The inverse electron demand Diels-Alder reaction, particularly with the highly reactive and functionalizable this compound dienophile, represents a cornerstone of modern bioorthogonal chemistry. Its unparalleled kinetics, selectivity, and biocompatibility have empowered researchers to label, track, and manipulate biomolecules with unprecedented precision. From fundamental cell biology and the study of signaling pathways to the development of advanced diagnostics and targeted therapeutics like ADCs, the TCO-tetrazine ligation continues to drive innovation. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for scientists and drug development professionals to successfully implement this powerful chemical tool in their research endeavors.

References

- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]

- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of (R)-TCO-OH: A Technical Guide for Drug Development Professionals

Introduction: The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the precise chemical modification of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained trans-cyclooctenes (TCOs). The stereochemistry of the TCO component plays a critical role in modulating reaction kinetics and, consequently, the efficiency of in-cell labeling, imaging, and drug delivery applications. This technical guide provides an in-depth exploration of the stereochemistry of (R)-TCO-OH, a key functionalized trans-cyclooctene, with a focus on its synthesis, characterization, and impact on bioorthogonal reactivity.

Understanding the Stereochemical Landscape of TCO-OH

This compound, or more systematically, (1R,4E)-cyclooct-4-en-1-ol, possesses two key elements of stereochemistry:

-

Planar Chirality: The trans-configuration of the double bond within the eight-membered ring restricts free rotation, creating a chiral plane. This results in two non-superimposable mirror images, or enantiomers, designated as (pR) and (pS) for planar chirality.

-

Point Chirality: The hydroxyl group is attached to a stereogenic center (C1), which can have either an (R) or (S) configuration according to the Cahn-Ingold-Prelog priority rules.

Furthermore, the substituent on the TCO ring can adopt two distinct diastereomeric positions relative to the ring: axial and equatorial. This diastereomeric relationship significantly influences the ground-state energy and, therefore, the reactivity of the TCO derivative.

Diastereoselective Synthesis of Axial-5-hydroxy-trans-cyclooctene

The axial isomer of TCO-OH is of particular interest due to its enhanced reactivity in IEDDA reactions compared to its equatorial counterpart.[1] A robust and diastereoselective synthesis has been developed to favor the formation of this more reactive isomer.[1][2] The general synthetic strategy is outlined below.

Synthetic Workflow for Axial-TCO-OH

Caption: Diastereoselective synthesis of axial-TCO-OH.

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclooct-4-enone

This procedure is adapted from the work of Pigga et al. and involves the Wacker oxidation of 1,5-cyclooctadiene.[2][3]

-

To a solution of palladium(II) chloride (PdCl₂) and copper(I) chloride (CuCl) in a mixture of water and dimethylformamide (DMF), add 1,5-cyclooctadiene.

-

Stir the reaction mixture vigorously under an oxygen atmosphere (typically from a balloon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure cis-cyclooct-4-enone.

Protocol 2: Photoisomerization to trans-Cyclooct-4-enone

This step utilizes a photochemical flow reactor to drive the equilibrium towards the thermodynamically less stable trans-isomer.[3][4]

-

Prepare a solution of cis-cyclooct-4-enone and a singlet sensitizer (e.g., 3,5-bis(trifluoromethyl)benzoate) in a suitable solvent (e.g., cyclohexane) in a quartz reaction flask.[4]

-

Set up a closed-loop flow system where the reaction mixture is continuously pumped through a column packed with silver nitrate (B79036) (AgNO₃) impregnated silica gel.

-

Irradiate the quartz flask with a UV lamp (typically at 254 nm).

-

The trans-isomer is selectively complexed by the silver ions on the silica gel, while the unreacted cis-isomer is returned to the reaction flask for further irradiation.

-

After complete consumption of the cis-isomer, the AgNO₃-silica gel is washed with an organic solvent.

-

The trans-cyclooct-4-enone is then decomplexed and released from the silica gel by washing with an aqueous solution of ammonia (B1221849) or sodium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Protocol 3: Diastereoselective Reduction to axial-5-hydroxy-trans-cyclooctene

The final step involves the stereoselective reduction of the ketone.[1][2][3]

-

Dissolve trans-cyclooct-4-enone in an anhydrous etheral solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the cooled solution. The nucleophilic hydride attacks the carbonyl group predominantly from the equatorial face, leading to the formation of the axial alcohol.

-

Stir the reaction at low temperature and monitor by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

-

Filter the resulting suspension and extract the filtrate with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to yield axial-5-hydroxy-trans-cyclooctene.

Enantioselective Synthesis and Chiral Resolution

While the above protocol yields the axial diastereomer with high selectivity, it produces a racemic mixture of the (1R, pR) and (1S, pS) enantiomers. To obtain enantiopure this compound, two primary strategies can be employed:

-

Enantioselective Synthesis: This can be achieved through methods such as asymmetric hydrogenation of the ketone precursor using a chiral catalyst or through enantioselective photoisomerization of the corresponding cis-cyclooctenol using a chiral sensitizer.

-

Chiral Resolution: This involves the separation of the racemic mixture. A common method is to react the racemic alcohol with a chiral resolving agent (e.g., an enantiopure carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers can then be separated by chromatography or crystallization, followed by hydrolysis to yield the individual enantiomers of the alcohol.[5] Lipase-mediated kinetic resolution, where an enzyme selectively acylates one enantiomer, is another powerful technique.

As of now, a detailed, standardized protocol for the large-scale enantioselective synthesis of this compound is not widely available in the literature. Therefore, chiral resolution of the racemic axial-TCO-OH remains a common approach for obtaining enantiomerically pure material.

Quantitative Data Summary

| Parameter | Value | Notes |

| Diastereomeric Ratio (axial:equatorial) | >20:1 | For the nucleophilic reduction of trans-cyclooct-4-enone with LiAlH₄.[3] |

| Yield of axial-TCO-OH | High | Typically high yields are reported for the reduction step.[3] |

Reactivity in IEDDA Reactions

The stereochemistry of the hydroxyl group has a profound impact on the reactivity of TCO-OH in the IEDDA reaction with tetrazines.

IEDDA Reaction Mechanism

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

Axial vs. Equatorial Isomers of T-CO-OH: An In-depth Technical Guide on Structure, Reactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and s-tetrazines stands as one of the most rapid and selective bioorthogonal reactions developed to date.[1] Its biocompatibility and fast kinetics have made it an invaluable tool in chemical biology, particularly for in vivo imaging and drug delivery.[2] A key building block in this field is trans-cyclooct-4-enol (TCO-OH), which exists as two distinct diastereomers: axial (a-TCO-OH) and equatorial (e-TCO-OH). The spatial orientation of the hydroxyl group significantly influences the molecule's reactivity and stability, making a thorough understanding of these isomers crucial for the design of effective bioorthogonal probes and therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and experimental analysis of the axial and equatorial isomers of TCO-OH.

Data Presentation

The reactivity of TCO-OH isomers is typically quantified by the second-order rate constant (k₂) of their reaction with a tetrazine derivative. The axial isomer consistently exhibits higher reactivity than the equatorial isomer.

| TCO-OH Isomer | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| Axial (a-TCO-OH) | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | 95:5 PBS:MeOH, 25 °C | |

| Axial (a-TCO-OH) | Amido-substituted dipyridyltetrazine | 8.0 x 10⁴ | Water, 25 °C | [3] |

| Equatorial (e-TCO-OH) | 3,6-dipyridyl-s-tetrazine derivative | 22,400 ± 40 | 95:5 PBS:MeOH, 25 °C |

The stability of TCO-OH isomers, particularly their propensity to isomerize to the unreactive cis-cyclooctene (CCO) form, is a critical consideration for in vivo applications. This isomerization can be influenced by factors such as the presence of thiols or copper-containing serum proteins.

| TCO-OH Isomer | Condition | Stability | Time | Reference |

| Axial (a-TCO-OH) | D₂O-PBS (pD 7.4) | 85% | 24 h | |

| Axial (a-TCO-OH) | D₂O-PBS (pD 7.4) with 25 mM mercaptoethanol | 49% | 20 h | |

| Equatorial (e-TCO-OH) | Not specified | Generally more stable than axial isomer in the presence of thiols | Not specified | [4] |

Experimental Protocols

Synthesis and Separation of Axial and Equatorial TCO-OH Isomers via Photoisomerization

This protocol is adapted from the general procedure for the photoisomerization of cis-cyclooctenes.[5][6]

Materials:

-

cis-cyclooct-4-enol

-

Methyl benzoate (B1203000) (singlet sensitizer)

-

Diethyl ether (Et₂O) / Hexanes (solvent)

-

Argon gas

-

AgNO₃-impregnated silica (B1680970) gel (10%)

-

Silica gel

-

Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Photochemical flow reactor with a UV lamp (254 nm)

-

Peristaltic pump

-

Chromatography column

Procedure:

-

Setup: Assemble the photochemical flow reactor. Pack a chromatography column with a layer of silica gel, followed by a layer of AgNO₃-impregnated silica gel.[5] The column is connected to a reservoir and a peristaltic pump to create a closed-loop system.

-

Reaction Mixture Preparation: In the reservoir, prepare a solution of cis-cyclooct-4-enol (e.g., 5-20 mM) and methyl benzoate (equimolar to the cis-isomer) in a suitable solvent mixture such as Et₂O/hexanes.[5] Purge the system with argon.

-

Photoisomerization: Cool the reservoir with an ice-water bath.[3] Turn on the peristaltic pump to circulate the solution through the column and back to the reservoir. Once the circulation is stable, turn on the UV lamp (254 nm).[7]

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples from the reservoir and analyzing them by GC-FID to follow the disappearance of the cis-cyclooct-4-enol starting material.[5]

-

Work-up: Once the reaction is complete (i.e., the starting material is consumed), turn off the UV lamp and the pump. Flush the column with the reaction solvent to remove any remaining cis-isomer.[3]

-

Elution of trans-Isomers: Extrude the silica gel from the column and stir it in a mixture of concentrated NH₄OH and DCM to release the complexed trans-cyclooctenes.[3]

-

Extraction and Purification: Separate the organic layer, wash it with water, dry it over Na₂SO₄, and concentrate it under reduced pressure.[3] The resulting mixture of axial and equatorial TCO-OH is then separated by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[8] The typical photoisomerization process yields equatorial and axial diastereomers in a ratio of approximately 2.2:1.[9]

Kinetic Analysis of TCO-OH Isomers with Tetrazines using Stopped-Flow Spectrophotometry

This protocol is based on established methods for determining the kinetics of TCO-tetrazine reactions.[10][11]

Materials:

-

Axial or equatorial TCO-OH isomer

-

Tetrazine derivative

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solutions)

-

Stopped-flow spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the TCO-OH isomer and the tetrazine derivative in DMSO.

-

Working Solution Preparation: Dilute the stock solutions in PBS (pH 7.4) to the desired concentrations. The final DMSO concentration should be low (e.g., 1%) to minimize its effect on the reaction rate.[10]

-

Stopped-Flow Measurement:

-

Load the TCO-OH solution and the tetrazine solution into separate syringes of the stopped-flow instrument. To ensure pseudo-first-order conditions, the concentration of the TCO-OH isomer should be in large excess (e.g., 10-fold or more) compared to the tetrazine.[8]

-

Equilibrate the solutions to the desired temperature (e.g., 25 °C or 37 °C).[10][11]

-

Rapidly mix the two solutions in the instrument's observation cell.

-

Monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine chromophore over time (typically between 510 and 550 nm).[1]

-

-

Data Analysis:

-

Fit the exponential decay of the absorbance to a pseudo-first-order model to obtain the observed rate constant (k_obs).

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO-OH isomer.[11]

-

Stability Assessment of TCO-OH Isomers in Biological Media

This protocol outlines a general procedure for evaluating the stability of TCO-OH isomers in serum.

Materials:

-

Axial or equatorial TCO-OH isomer

-

Human serum or mouse serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS system

Procedure:

-

Incubation: Prepare a solution of the TCO-OH isomer in PBS and add it to the serum to achieve the desired final concentration. Incubate the mixture at 37 °C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

-

Sample Preparation: To each aliquot, add an equal volume of cold acetonitrile to precipitate the serum proteins. Centrifuge the samples to pellet the proteins.

-

Analysis: Analyze the supernatant by LC-MS to quantify the remaining amount of the TCO-OH isomer and to detect the formation of the corresponding cis-cyclooctene isomer.

Mandatory Visualization

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. researchgate.net [researchgate.net]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trace.tennessee.edu [trace.tennessee.edu]

- 8. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

The Role of (R)-TCO-OH as a Bioorthogonal Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the need for precise and efficient molecular tools is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful strategy to meet this demand. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between trans-cyclooctenes (TCO) and tetrazines stands out for its exceptionally fast reaction kinetics and remarkable specificity.[1][2] This technical guide focuses on a key player in this reaction: (R)-trans-cyclooct-4-enol, commonly referred to as (R)-TCO-OH.

This compound is a versatile bioorthogonal linker that contains a strained trans-cyclooctene (B1233481) moiety for rapid ligation with a tetrazine partner and a hydroxyl group for straightforward functionalization.[3] Its unique stereochemistry and chemical properties make it an invaluable tool in various applications, including protein labeling, in vivo imaging, and the construction of sophisticated drug delivery systems. This guide will provide an in-depth exploration of the core principles of this compound, quantitative data on its reactivity, detailed experimental protocols, and a look into its diverse applications.

Core Principles of TCO-Tetrazine Ligation

The bioorthogonal reaction between a TCO derivative, such as this compound, and a tetrazine is a type of [4+2] cycloaddition known as an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] In this reaction, the electron-deficient tetrazine (the diene) reacts with the electron-rich and strained TCO (the dienophile).[2] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[1]

The key features that make the TCO-tetrazine ligation a premier bioorthogonal tool include:

-

Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 107 M-1s-1.[2][4] This allows for efficient labeling and conjugation at low concentrations, minimizing potential off-target effects and toxicity.[4]

-

High Specificity and Bioorthogonality: TCO and tetrazine moieties are abiotic and do not cross-react with biological functional groups such as amines, thiols, or carboxylates, ensuring that the reaction is highly specific to the intended targets.[1]

-

Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper, which is often used in other click chemistry reactions.

-

Stability: Both TCO and tetrazine moieties exhibit reasonable stability in biological media, allowing for their use in complex in vivo environments.[1][5]

The reactivity of TCO derivatives is influenced by several factors, including ring strain and the stereochemistry of substituents. Generally, increased ring strain leads to faster reaction rates.[2] Furthermore, axial isomers of substituted TCOs tend to react faster than their equatorial counterparts.[6][7]

Quantitative Data: Reactivity of TCO Derivatives

The reaction kinetics of TCO derivatives with tetrazines are a critical parameter for their application. The following tables summarize the second-order rate constants for various TCO derivatives with different tetrazine partners, providing a quantitative comparison of their reactivity.

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | [4][8] |

| TCO-OH | 3,6-di-(2-pyridyl)-s-tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C | [9] |

| axial-5-hydroxy-TCO (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine derivative | ~150,000 | Not specified | [4] |

| s-TCO | 3,6-diphenyl-s-tetrazine | 3,100 | MeOH, 25°C | [10] |

| d-TCO (syn-diastereomer) | 3,6-dipyridyl-s-tetrazine derivative | (366 ± 15) x 10³ | Aqueous solution | [9] |

| TCO-PEG₄ | Methyl-substituted tetrazine | 463 | PBS, 37°C | [8] |

| TCO | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C | [8] |

Table 1: Comparison of Second-Order Rate Constants for Various TCO Derivatives. This table highlights the significant impact of TCO structure on reaction kinetics.

| TCO Isomer | Relative Reactivity | Reference(s) |

| Axial | Faster | [6][7] |

| Equatorial | Slower | [6][7] |

| trans-cyclooctene (TCO) | ~7 times more reactive than cis-cyclooctene (CCO) | [1][9] |

Table 2: Influence of Isomerism on TCO Reactivity. The stereochemical arrangement of substituents on the TCO ring plays a crucial role in determining the reaction rate with tetrazines.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Protein Labeling with a TCO-NHS Ester

This protocol describes the two-step labeling of a protein. First, the protein is functionalized with a tetrazine moiety using a Tetrazine-NHS ester. Second, the tetrazine-modified protein is reacted with a TCO-functionalized molecule (in this example, a fluorescent probe).

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

-

Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)

-

TCO-PEG-Fluorophore (e.g., TCO-PEG4-Cy5)

-

Anhydrous DMSO or DMF

-

1 M Tris-HCl, pH 8.0 (Quenching buffer)

-

Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

-

-

Tetrazine-NHS Ester Stock Solution Preparation:

-

Allow the Tetrazine-NHS ester vial to warm to room temperature before opening.

-

Dissolve the Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

-

-

Protein Modification with Tetrazine:

-

Quenching and Purification:

-

Quench the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 5-10 minutes.[12]

-

Remove excess, unreacted Tetrazine-NHS ester using a desalting column according to the manufacturer's instructions.

-

-

TCO-Fluorophore Ligation:

-

To the purified tetrazine-modified protein, add 1.5 to 3 equivalents of the TCO-PEG-Fluorophore.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Final Purification:

-

Purify the final labeled protein conjugate using a desalting column to remove any unreacted TCO-Fluorophore.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.

-

Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Protocol 2: "Click-to-Release" Drug Delivery from a TCO-Linked Prodrug

This protocol outlines a general procedure to demonstrate the tetrazine-triggered release of a drug from a TCO-caged prodrug in a cell-based assay.

Materials:

-

TCO-linked prodrug (e.g., TCO-carbamate-Doxorubicin)

-

Tetrazine activator (e.g., a cell-permeable, non-toxic tetrazine derivative)

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.

-

-

Prodrug and Activator Preparation:

-

Prepare stock solutions of the TCO-linked prodrug and the tetrazine activator in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the prodrug and a fixed concentration of the tetrazine activator in cell culture medium.

-

-

Treatment:

-

Treat the cells with the following conditions:

-

Vehicle control (medium with DMSO)

-

Tetrazine activator alone

-

TCO-linked prodrug alone (at various concentrations)

-

TCO-linked prodrug (at various concentrations) + Tetrazine activator

-

-

-

Incubation:

-

Incubate the cells for a period appropriate for the drug's mechanism of action (e.g., 48-72 hours).

-

-

Cell Viability Assessment:

-

After the incubation period, assess cell viability using a standard assay according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curves for the prodrug with and without the tetrazine activator to determine the IC50 values. A significant decrease in the IC50 in the presence of the tetrazine activator demonstrates successful "click-to-release" of the active drug.

-

Visualizations: Signaling Pathways and Experimental Workflows

Applications in Research and Drug Development

The unique properties of this compound and the TCO-tetrazine ligation have led to their widespread adoption in various fields:

-

Bioconjugation and Protein Labeling: As detailed in the protocol, TCO linkers are extensively used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other probes for imaging and detection.

-

Live Cell and In Vivo Imaging: The biocompatibility and fast kinetics of the reaction make it ideal for labeling and tracking biomolecules in living cells and whole organisms.[13] Pre-targeting strategies, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent, have shown great promise in enhancing imaging contrast.

-

Targeted Drug Delivery: TCO linkers are integral to the design of advanced drug delivery systems, such as antibody-drug conjugates (ADCs). The "click-to-release" strategy allows for the targeted delivery of a potent drug in an inactive prodrug form, which is then activated specifically at the disease site by an administered tetrazine, potentially reducing systemic toxicity.[14][15]

-

PROTACs and Molecular Glues: this compound is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[16]

Conclusion

This compound is a powerful and versatile bioorthogonal linker that, in conjunction with its tetrazine reaction partner, has revolutionized the way scientists can label, track, and manipulate biomolecules in complex biological systems. Its exceptional reaction kinetics, high specificity, and biocompatibility have established the TCO-tetrazine ligation as a gold standard in bioorthogonal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical applications of this compound is essential for harnessing its full potential in advancing biological research and developing next-generation therapeutics. As research continues to push the boundaries of what is possible, we can expect to see even more innovative applications of this remarkable molecular tool.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. benchchem.com [benchchem.com]

- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

- 13. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of the Linker in PROTAC Technology

An In-depth Technical Guide to (R)-TCO-OH in PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, chemical composition, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3][] Furthermore, the linker's properties impact the overall physicochemical characteristics of the PROTAC, including its solubility and cell permeability.[]

As PROTACs become larger and more complex, innovative linker strategies are required to overcome challenges such as poor cellular uptake.[5] One such strategy involves the use of bioorthogonal chemistry, which employs reactions that can occur in complex biological environments without interfering with native biochemical processes.[] This guide focuses on a key reagent in this approach: this compound, a building block for advanced, "clickable" PROTAC linkers.

References

- 1. researchgate.net [researchgate.net]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Stability of (R)-TCO-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of (R)-TCO-OH, a critical reagent in bioorthogonal chemistry. Understanding the stability profile of this molecule is paramount for its successful application in bioconjugation, probe development, and the synthesis of innovative therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and Its Significance

This compound, or (R)-trans-cyclooct-4-enol, is a strained trans-cyclooctene (B1233481) derivative featuring a hydroxyl group. This structure provides two key functionalities: the highly reactive trans-cyclooctene moiety for rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, and a versatile hydroxyl handle for further chemical modifications.[1] Its application is widespread in fields requiring precise molecular labeling and conjugation under physiological conditions. However, the inherent ring strain that confers its high reactivity also makes it susceptible to degradation, primarily through isomerization to the unreactive cis-isomer.[2] This guide delves into the known stability characteristics of this compound and related TCO derivatives, providing researchers with the necessary information for its effective handling, storage, and use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [3][4] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | MedChemExpress |

| CAS Number | 39637-78-0 | [3] |

| Solubility | Soluble in DMSO, DMF, acetonitrile, and other common organic solvents. | MedChemExpress |

Chemical Stability Profile

The primary degradation pathway for trans-cyclooctenes is the isomerization from the reactive trans-(E) isomer to the unreactive cis-(Z) isomer. This process can be influenced by several factors, including temperature, pH, presence of thiols, and transition metals.

Shelf-Life and Storage Conditions

For optimal stability, this compound should be stored under specific conditions to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage (months to years). 0-4°C for short-term storage (days to weeks). | Reduces the rate of isomerization and potential polymerization.[5] |

| Light | Protect from light. | Light, especially UV, can promote isomerization. |

| Moisture | Store under anhydrous conditions. | Moisture can potentially participate in degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation, although isomerization is the primary concern. |

Some suppliers indicate a shelf-life of up to 3 years for the pure form when stored at -20°C. However, it is crucial to handle the compound in anhydrous solvents and minimize exposure to light to maintain its integrity.

Stability in Solution

The stability of TCO derivatives in solution is highly dependent on the solvent, pH, and the presence of other reactive species. While specific quantitative data for this compound is limited, studies on closely related TCO analogs provide valuable insights.

| Condition | Observation | Compound | Reference |

| Phosphate-Buffered D₂O (pD 7.4) | No degradation or isomerization observed for up to 14 days. | d-TCO | [5] |

| Human Serum (Room Temperature) | >97% remained as the trans-isomer after 4 days. | d-TCO | [5][6] |

| Rabbit Reticulocyte Lysate (10% in buffered D₂O, pD 7.4) | Slow isomerization: 12% after 10h, 22% after 24h, 41% after 96h. | d-TCO | [6] |

| 30 mM Mercaptoethanol in CD₃OD | Stable for 8-12 hours, followed by rapid isomerization. | s-TCO, d-TCO | [7] |

| 30 mM Ethanethiol in CD₃OD-d₄ | 12% isomerization after 12 hours. | s-TCO derivative | [5] |

| High Thiol Concentrations (General) | Rapid isomerization. | s-TCO | [5] |

| Aqueous Solution (General) | Generally stable, but isomerization can be catalyzed by thiols and copper-containing proteins. | TCO derivatives | |

| Organic Solvents (DMSO, DMF, Acetonitrile) | Generally stable for short-term use in bioconjugation when stored properly. | TCO derivatives |

Note: d-TCO (cis-dioxolane-fused trans-cyclooctene) and s-TCO (conformationally strained trans-cyclooctene) are more reactive and generally less stable than the parent TCO-OH. The stability of this compound is expected to be comparable to or slightly better than these derivatives under similar conditions.

Degradation Pathways

The principal degradation pathway for this compound is the isomerization to its thermodynamically more stable cis-isomer, (Z)-cyclooct-4-enol. This isomerization renders the molecule inactive for the iEDDA reaction with tetrazines. This process is known to be catalyzed by thiols, potentially through a radical-mediated pathway, and can also be influenced by transition metals.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound involves a combination of techniques to monitor the integrity of the molecule over time and under various stress conditions. A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance and to identify potential degradation products.

General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Protocol for Stability Assessment by ¹H NMR Spectroscopy

This method is particularly useful for quantifying the extent of isomerization from the trans to the cis isomer.

Objective: To quantify the percentage of this compound that has isomerized to its cis form.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆)

-

Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 5-10 mg/mL).

-

If using an internal standard, add a known amount to the solution.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Data Analysis:

-

The vinylic protons of the trans-isomer of cyclooctenol typically appear in the range of δ 5.3-5.6 ppm.

-

Integrate the signals corresponding to the vinylic protons of both the trans and cis isomers.

-

Calculate the percentage of isomerization using the following formula: % Isomerization = [Integral of cis-isomer / (Integral of cis-isomer + Integral of trans-isomer)] * 100

-

-

For kinetic studies, acquire spectra at regular time intervals while the sample is subjected to the desired stress condition (e.g., elevated temperature in the NMR probe).

Protocol for Stability Assessment by HPLC

Since this compound lacks a strong chromophore for UV detection, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are recommended.

Objective: To determine the purity of this compound and quantify the formation of degradation products over time.

Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, and column oven.

-

ELSD or CAD detector.

-

A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column for polar analytes can be suitable.

Mobile Phase (Example for Reversed-Phase):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile or Methanol

-

A gradient elution is typically required to separate the polar this compound from less polar degradation products or impurities.

General Procedure:

-

Sample Preparation: Dissolve the this compound sample from the stress study in the initial mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions (starting point):

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30°C

-

ELSD/CAD settings: Optimize nebulizer and evaporator temperatures and gas flow according to the manufacturer's recommendations for the chosen mobile phase.

-

-

Method Development: Develop a gradient method that provides good separation between the main this compound peak and any degradation products. An initial broad gradient (e.g., 5-95% B over 20 minutes) can be used to scout for impurities.

-

Analysis: Inject the samples from the different time points of the stability study.

-

Data Analysis:

-

Identify the peak corresponding to this compound by injecting a reference standard.

-

Monitor the decrease in the peak area of this compound over time.

-

Identify and quantify the increase in the peak areas of any new peaks, which correspond to degradation products.

-

Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

-

Strategies for Stabilization

For highly reactive TCO derivatives that are prone to degradation, several strategies can be employed to enhance their shelf-life and stability in solution.

-

Silver (I) Complexation: TCOs can form stable complexes with silver (I) salts (e.g., AgNO₃). These complexes can be stored for extended periods and the active TCO can be liberated on demand by the addition of a salt solution like NaCl.[2][7] This is particularly useful for long-term storage of more reactive TCO analogs.

-